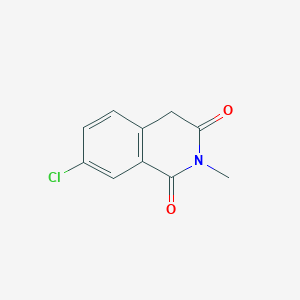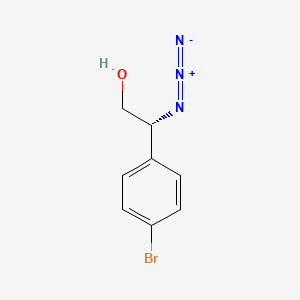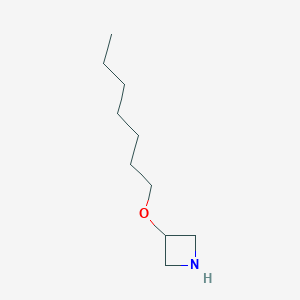
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxypropyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Attachment of Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a methoxypropyl halide in the presence of a base.
Formation of Acetamide Moiety: The final step involves the acylation of the azetidine intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The azetidine ring and the methoxypropyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(azetidin-3-yl)-3-methoxypyridine: This compound features a similar azetidine ring but with a pyridine moiety instead of an acetamide group.
2-(azetidin-3-yloxy)-3-methoxypyridine: Similar to the target compound but with a pyridine ring instead of the acetamide moiety.
Uniqueness
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the azetidine ring and the acetamide moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications. The methoxypropyl group further enhances its solubility and reactivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C9H18N2O3/c1-13-4-2-3-11-9(12)7-14-8-5-10-6-8/h8,10H,2-7H2,1H3,(H,11,12) |
Clave InChI |
JPTCFOFBROIEAZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)








